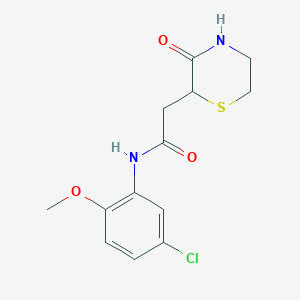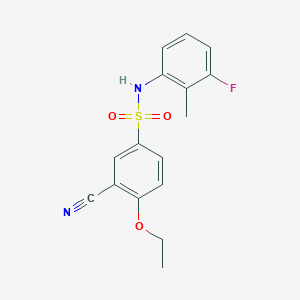
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as CTM-3, is a compound that has gained interest in recent years due to its potential applications in scientific research. This molecule belongs to the class of thiomorpholine derivatives, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been found to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to reduce inflammation in animal models of arthritis and inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound reduces the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide in lab experiments is its broad range of biological activities. This compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile compound for various types of research. Additionally, this compound has been found to be relatively easy to synthesize and can be obtained in moderate yields.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types and can cause cell death at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of interest is the development of this compound as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in animal models and humans. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities.
Another area of interest is the development of this compound as a potential antimicrobial agent. Studies have shown that this compound inhibits the growth of various bacterial and fungal strains, but further studies are needed to determine its efficacy in animal models and humans. Additionally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in humans.
In conclusion, this compound is a compound with potential applications in scientific research. Its broad range of biological activities and relatively easy synthesis make it a versatile compound for various types of research. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-10-3-2-8(14)6-9(10)16-12(17)7-11-13(18)15-4-5-20-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAPRJVOFIWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4425830.png)
![N-(4-fluorophenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425843.png)
![1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4425846.png)

![N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4425862.png)
![6-(2-furyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425877.png)
![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4425889.png)

![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)

![N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4425937.png)
![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)